molecular formula C12H9BClNO2 B12966093 (2-Chloro-9H-carbazol-1-yl)boronic acid

(2-Chloro-9H-carbazol-1-yl)boronic acid

Cat. No.: B12966093
M. Wt: 245.47 g/mol
InChI Key: SYSDXELTPMYUAP-UHFFFAOYSA-N
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Description

(2-Chloro-9H-carbazol-1-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a carbazole ring system, which is further substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-9H-carbazol-1-yl)boronic acid typically involves the reaction of 2-chlorocarbazole with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-9H-carbazol-1-yl)boronic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and electronic properties. This makes it particularly useful in specific synthetic applications where the chlorine atom can be further functionalized .

Properties

Molecular Formula

C12H9BClNO2

Molecular Weight

245.47 g/mol

IUPAC Name

(2-chloro-9H-carbazol-1-yl)boronic acid

InChI

InChI=1S/C12H9BClNO2/c14-9-6-5-8-7-3-1-2-4-10(7)15-12(8)11(9)13(16)17/h1-6,15-17H

InChI Key

SYSDXELTPMYUAP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC2=C1NC3=CC=CC=C23)Cl)(O)O

Origin of Product

United States

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